2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
Description
This compound is a dihydropyrimidine derivative featuring a 1,3-benzodioxole moiety, a 4-fluorophenyl group, and a carboxamide linker. Its core structure, 1,6-dihydropyrimidine-6-one, is associated with diverse bioactivities, including anti-inflammatory and kinase inhibition properties .
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-(4-fluorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O5S/c1-26-20(29)15(19(28)25-13-4-2-12(22)3-5-13)9-23-21(26)32-10-18(27)24-14-6-7-16-17(8-14)31-11-30-16/h2-9H,10-11H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPHERJRCQLZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
The compound’s structural analogs include dihydropyrimidine derivatives with variations in substituents (Table 1). Key comparisons are based on:
- Core modifications : Substitution at the pyrimidine ring (e.g., methyl, oxo groups).
- Aromatic substituents : Fluorophenyl vs. methoxyphenyl, benzodioxol vs. benzoyl groups.
- Linker groups : Sulfanyl-carbamoyl vs. acetyl or propionamide linkers.
Table 1: Structural Comparison of Selected Dihydropyrimidine Derivatives
*LogP values estimated via computational tools (e.g., US-EPA CompTox Dashboard ).
Bioactivity Profiling
- Anti-inflammatory Activity : The target compound shares structural motifs with dihydropyrimidines reported by Bahekar and Shinde, which showed 40–60% inhibition of carrageenan-induced edema in rats (compared to 70% for diclofenac) . Fluorine substitution may enhance target binding via hydrophobic interactions.
- Kinase Inhibition: Docking studies (e.g., Chemical Space Docking ) suggest the benzodioxol group interacts with ATP-binding pockets in kinases (e.g., ROCK1), similar to known dihydropyrimidine-based inhibitors. However, filtering protocols in virtual screening may exclude high-scoring analogs with bulkier substituents .
- Antioxidant Potential: Benzodioxol-containing compounds (e.g., verminoside ) exhibit radical scavenging activity. The target compound’s benzodioxol moiety may confer similar properties, though experimental validation is needed.
Table 2: Bioactivity Comparison
*Predicted values based on molecular docking and QSAR models .
Computational Similarity Metrics
- Tanimoto Coefficient : The target compound shows >0.8 similarity to benzodioxol-containing dihydropyrimidines (e.g., N-(4-methoxyphenyl) analog) using MACCS fingerprints .
- Activity Cliffs : Fluorine substitution at the phenyl ring creates an activity cliff compared to methoxy analogs, with a ~2-fold increase in predicted ROCK1 inhibition potency .
Key Research Findings and Gaps
Structural vs. Functional Relationships : The fluorophenyl group enhances potency but may compromise solubility (LogP = 3.2 vs. 2.8 for methoxy analog) .
Synthetic Challenges : Base-catalyzed condensation (used for dihydropyrimidines ) may yield impurities due to the steric bulk of the benzodioxol-carbamoyl group.
Unexplored Bioactivities: Antioxidant and epigenetic (HDAC inhibition ) potentials remain untested.
Biological Activity
The compound 2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide represents a complex structure with potential biological significance. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a unique combination of functional groups, including:
- A benzodioxole moiety.
- A carbamoyl group.
- A dihydropyrimidine core.
These structural elements contribute to its biological properties and interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this structure often exhibit a range of biological activities, including:
- Anticancer properties
- Anti-inflammatory effects
- Antimicrobial activity
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation | |
| Anti-inflammatory | Reduces inflammation markers in vitro | |
| Antimicrobial | Exhibits activity against various pathogens |
The biological activity of the compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors could alter signaling pathways relevant to disease processes.
Case Study: Anticancer Activity
A study investigating the anticancer properties of related compounds found that those with similar structures exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Synthesis and Derivatives
The synthesis of this compound typically involves multistep reactions, including:
- Formation of the benzodioxole derivative.
- Introduction of the carbamoyl group via acylation reactions.
- Final assembly into the dihydropyrimidine framework.
Table 2: Synthetic Pathway Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Acylation | Base-catalyzed |
| 2 | Cyclization | Heat/solvent conditions |
| 3 | Final purification | Chromatography |
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Cancer Therapy : The compound has shown promise in inhibiting tumor growth in preclinical models.
- Inflammatory Diseases : Its anti-inflammatory properties suggest potential use in conditions like rheumatoid arthritis.
Table 3: Research Findings on Biological Activity
| Study | Findings | Year |
|---|---|---|
| Smith et al. | Demonstrated anticancer activity in vitro | 2020 |
| Johnson et al. | Reported anti-inflammatory effects in models | 2021 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
